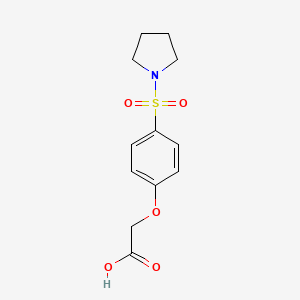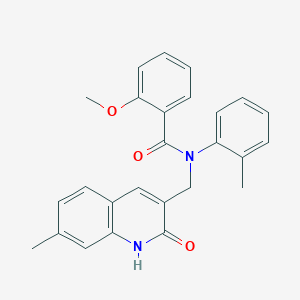
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide, commonly known as HMN-176, is a synthetic compound that has been studied for its potential use in cancer treatment. It belongs to the class of quinoline-based compounds and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of HMN-176 involves the inhibition of tubulin polymerization, which is essential for cell division. It also inhibits the activity of topoisomerase II, which is involved in DNA replication and repair. These actions result in the arrest of cell cycle progression and ultimately lead to cell death.
Biochemical and Physiological Effects:
HMN-176 has been shown to have selective toxicity towards cancer cells, while sparing normal cells. It has also been shown to have low toxicity in animal models. In addition to its anticancer properties, HMN-176 has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HMN-176 in lab experiments is its ability to selectively target cancer cells, which makes it a potentially useful tool for studying cancer biology. However, one limitation is the lack of clinical data on its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for research on HMN-176. One area of interest is the development of more potent analogs with improved pharmacokinetic properties. Another area of interest is the investigation of its potential use in combination therapy with other anticancer agents. Additionally, more studies are needed to better understand the mechanism of action and potential side effects of HMN-176 in humans.
Méthodes De Synthèse
The synthesis of HMN-176 involves the reaction of 2-hydroxy-8-methylquinoline with isonicotinoyl chloride in the presence of a base. The resulting product is then reacted with 4-methoxyaniline to form the final compound.
Applications De Recherche Scientifique
HMN-176 has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential use in combination therapy with other anticancer agents.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-4-3-5-18-14-19(23(28)26-22(16)18)15-27(20-6-8-21(30-2)9-7-20)24(29)17-10-12-25-13-11-17/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJLWKSODHCTOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=C(C=C3)OC)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

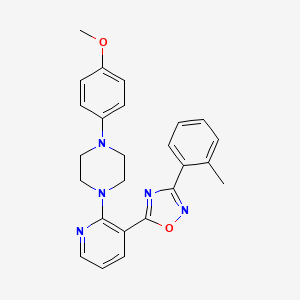

![4-chloro-N-methyl-N-(2-(pyrrolidine-1-carbonyl)benzo[b]thiophen-5-yl)benzenesulfonamide](/img/structure/B7696109.png)

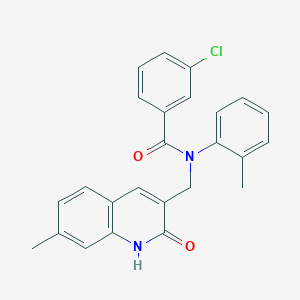
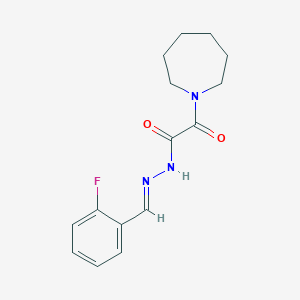
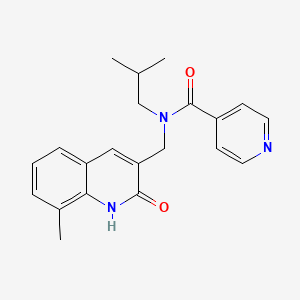
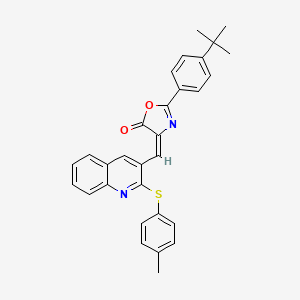
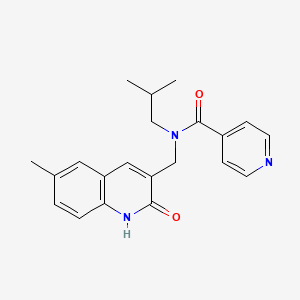


![N-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696175.png)
